molecular formula C9H10N4O B1464400 2-azido-N-phenylpropanamide CAS No. 1249324-41-1

2-azido-N-phenylpropanamide

Cat. No. B1464400
CAS RN: 1249324-41-1
M. Wt: 190.2 g/mol
InChI Key: CLNBDOKUHFUJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-N-phenylpropanamide is a chemical compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard for accurate results .

Scientific Research Applications

Synthesis of Heterocycles

2-azido-N-phenylpropanamide: is a valuable precursor in the synthesis of various heterocyclic compounds. The azido group in this compound can participate in multiple types of cycloaddition reactions, such as [3+2] cycloaddition, to form five-membered heterocycles like tetrazoles and triazoles . These heterocycles are significant in medicinal chemistry due to their biological activity.

Enzyme-Catalyzed Reactions

In the realm of green chemistry, 2-azido-N-phenylpropanamide can be used as a substrate in enzyme-catalyzed reactions. These reactions are environmentally friendly alternatives to traditional chemical synthesis, reducing the use of hazardous reagents and minimizing waste .

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the preparation of azides. Azides are crucial for the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals .

Material Science

Azides like 2-azido-N-phenylpropanamide are used in material science for the modification of surfaces and the creation of polymers with specific properties. The azido group allows for the introduction of various functional groups onto a polymer chain, enabling the design of materials with tailored characteristics .

Bioconjugation Techniques

In bioconjugation, 2-azido-N-phenylpropanamide can be used to attach various molecules to biomolecules such as proteins, peptides, or nucleic acids. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .

Safety and Hazards

Azides, including 2-azido-N-phenylpropanamide, are potentially hazardous. They possess toxic properties and can be potentially explosive and shock sensitive under certain conditions . Therefore, they require precaution during preparation, storage, handling, and disposal .

properties

IUPAC Name

2-azido-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7(12-13-10)9(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNBDOKUHFUJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.